molecular formula C6H5NO B162901 Nitrosobenzene CAS No. 586-96-9

Nitrosobenzene

Cat. No.: B162901
CAS No.: 586-96-9
M. Wt: 107.11 g/mol
InChI Key: NLRKCXQQSUWLCH-UHFFFAOYSA-N
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Description

Nitrosobenzene is an organic compound with the formula C₆H₅NO. It is one of the prototypical organic nitroso compounds, characterized by a dark green color in its monomeric form and a pale yellow color in its dimeric form. This compound exists in equilibrium between its monomer and dimer forms, with the monomer being favored at higher temperatures and lower concentrations .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Nitrosobenzene is an organic compound that primarily targets aromatic compounds . It is a prototypical organic nitroso compound, characterized by its unique nitrogen-oxygen combination located next to a carbon backbone .

Mode of Action

This compound interacts with its targets through various chemical reactions. It undergoes Diels–Alder reactions with dienes . Additionally, it condenses with anilines to afford azobenzene derivatives in a reaction known as the Mills reaction or Baeyer-Mills reaction . Reduction of this compound produces aniline .

Biochemical Pathways

This compound participates in several biochemical pathways. It is involved in the reductive transformations of organic nitro compounds . The conversion is triggered by CO2˙− and photoinduced e− via a stepwise hydrogenation route (NB → NSB → PHA → AN) accounting for 10% AN yield and an indirect route (AOB → AB → AN) for the remaining 90% AN . The reductions of NSB and AOB are the rate-determining steps .

Pharmacokinetics

It is known that this compound exists in equilibrium with its pale yellow dimer . The monomer-dimer equilibrium is influenced by temperature and concentration, with the monomer favored at higher temperatures and lower concentrations .

Result of Action

The result of this compound’s action is the production of various compounds. For instance, the reduction of this compound produces aniline . In aerated cells, the presence of nitrobenzenes resulted in either inhibition or stimulation of oxygen utilization .

Action Environment

Environmental factors significantly influence the action of this compound. For instance, a high initial nitrobenzene concentration and high pH value are beneficial to nitrobenzene reduction . Furthermore, the use of DIPEA proves pivotal in achieving moderate to high yields, emphasizing its significance in this environmentally friendly synthesis .

Biochemical Analysis

Biochemical Properties

Nitrosobenzene undergoes Diels–Alder reactions with dienes . Reduction of this compound produces aniline .

Cellular Effects

This compound metabolites have a wide range of toxicological effects . For example, methemoglobinemia is caused by the interaction of hemoglobin with the metabolites of nitrobenzene reduction (this compound, phenylhydroxylamine, and aniline) .

Molecular Mechanism

This compound and other nitrosoarenes typically participate in a monomer-dimer equilibrium . The dimers are often favored in the solid state, whereas the deeply colored monomers are favored in dilute solution or at higher temperatures . The dimers can be formulated as Ar (O −)N + =N + (O −)Ar .

Temporal Effects in Laboratory Settings

This compound exists in the solution phase as a mixture of monomer and dimer in dynamic equilibrium whose composition is dependent on temperature (monomer favored at higher temperature) and concentration (monomer favored at low concentration), as well as the identity of the medium (gas phase or solvent) .

Dosage Effects in Animal Models

In experimental animals, nitrobenzene is acutely toxic . For the rat, the oral LD50 is 640 mg/kg body weight and the dermal LD50 2100 mg/kg body weight . High doses cause neurological symptoms .

Metabolic Pathways

Two pathways for nitrobenzene metabolism have been proposed: (1) reduction of the nitro group to form aniline, followed by ring oxidation to form aminophenols, which can conjugate with glucuronide or sulfate, and (2) ring oxidation to form nitrophenols, which can conjugate with glucuronide or sulfate .

Transport and Distribution

Most occupational exposure to nitrobenzene occurs through the skin or through breathing . Both ingestion and inhalation exposures for the people are possible, and they are most likely to occur in people close to hazardous waste sites or industrial/manufacturing sources .

Properties

IUPAC Name

nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NO/c8-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRKCXQQSUWLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060417
Record name Nitrosobenzene
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Molecular Weight

107.11 g/mol
Source PubChem
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CAS No.

586-96-9
Record name Nitrosobenzene
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Record name Nitrosobenzene
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Record name NITROSOBENZENE
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Record name Benzene, nitroso-
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Record name Nitrosobenzene
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Record name NITROSOBENZENE
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Synthesis routes and methods I

Procedure details

Phenylhydroxylamine (109 mg, 1 mmol) and bis-(p-methoxyphenyl)-telluroxide (376 mg, 1.05 mmol) were stirred in chloroform (4 ml) at room temperature under nitrogen for 0.1 h. Evaporation of the solvent and column chromatography (petroleum ether-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (150 mg, 88%) and nitrosobenzene (96 mg, 90%) m.p. 66°-68°).
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of nitrobenzene and nitrogen, preheated to 396° C., was continuously conducted through a glass pipe with an inside diameter of 1 cm and a length of about 50 cm, which contained 16 cc of a freshly prepared Pb/Mn catalyst (catalyst preparation 1) in the form of 1 mm spherules. The throughput was 27 g/hour (0.22 mol) of nitrobenzene and 45 Nlit/hour of nitrogen. After leaving the reaction pipe, which, by means of electrical heating, was kept practically isothermally at 396° C., the reaction mixture was indirectly cooled with water to 25° C. and the constituents of low volatility were separated. The small quantities of compounds with low volatility still present in the exhaust gas were subsequently absorbed by a washer filled with dioxane. A nitrobenzene conversion of 17% was obtained under these conditions, whereby nitrosobenzene had been formed with a selectivity of 89%. The remainder of the solution was composed of azobenzene, azoxybenzene and aniline. The reactor was operated continuously for a total of 10 hours, during which it was not possible to determine any decline in the activity of the catalyst. A gas-chromatographic investigation of the exhaust gas showed only carbon dioxide and water in addition to nitrogen, as well as traces of nitrosobenzene and nitrobenzene. The following Table I shows the yields and selectivities in dependence upon the duration of operation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pb Mn
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Nitrosobenzene?

A1: The molecular formula of this compound is C6H5NO, and its molecular weight is 107.11 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound shows distinct peaks in various spectroscopic analyses:* IR Spectroscopy: [, , ] Characteristic absorptions for N=O stretching and C-N stretching vibrations. * NMR Spectroscopy: [, ] Chemical shifts observed for aryl protons, providing information about the electronic environment.* Mass Spectrometry: [] Exhibits a parent ion peak corresponding to its molecular weight and fragmentation patterns useful for structural elucidation.

Q3: Is this compound stable in solution?

A3: this compound exists in a monomer-dimer equilibrium in solution. [, , ] The position and nature of substituents on the benzene ring can influence the equilibrium. []

Q4: How does temperature affect this compound in its solid state?

A4: this compound dimers can undergo photothermal reactions in the solid state. [] For instance, UV irradiation can lead to dissociation of the dimers, and subsequent thermal treatment can reverse the process, resulting in dimerization.

Q5: Can this compound act as a ligand in metal complexes?

A5: Yes, this compound can act as a bridging ligand, coordinating to metal centers through its nitrogen and oxygen atoms. [, ]

Q6: What is the role of metal oxides in the conversion of this compound to Nitrobenzene?

A6: Transition metal oxides can catalyze the oxidation of this compound to Nitrobenzene. [, ] This reaction is of interest for both practical applications and understanding fundamental surface chemistry.

Q7: How do different metal oxides compare in their catalytic activity towards this compound?

A7: α-Mn3O4 has been shown to be more active than SiO2 and γ-Al2O3 in catalyzing the oxidation of this compound. [] The difference in reactivity is attributed to the ability of α-Mn3O4 to participate in redox mechanisms involving lattice oxygen.

Q8: Have computational methods been used to study this compound?

A8: Yes, CNDO calculations have been used to investigate the electron population at the nitroso nitrogen in this compound and its derivatives. [] These calculations can provide insights into the reactivity and electronic properties of this compound.

Q9: How do substituents on the benzene ring affect the reactivity of this compound?

A9: Substituents significantly influence this compound reactivity:* Electron-withdrawing groups: Can increase the reaction rate with nucleophiles. [] * Electron-donating groups: Can decrease the reaction rate with nucleophiles. [] * Steric hindrance: Bulky substituents, especially in the ortho positions, can hinder reactions and alter the reactivity. [, ]

Q10: Are there strategies to stabilize this compound?

A10: While specific formulation strategies are not detailed in the provided abstracts, understanding the factors influencing this compound stability, such as its tendency to dimerize and undergo photothermal reactions, can inform stabilization strategies. [, , ]

Q11: Is this compound toxic?

A11: this compound is considered toxic and can cause oxidative damage in biological systems. [, , ] It can induce the formation of methemoglobin, which reduces the oxygen-carrying capacity of red blood cells. [, ]

Q12: What is the mechanism of this compound toxicity in erythrocytes?

A12: this compound can be reduced to phenylhydroxylamine within erythrocytes. [] This process generates hydrogen peroxide, leading to oxidative damage to hemoglobin and ultimately hemolysis.

Q13: Can this compound be degraded by microorganisms?

A13: The green alga Chlorella pyrenoidosa can partially convert this compound to hydroxamic acid metabolites. [] This suggests a potential biodegradation pathway for this compound in the environment.

Q14: What analytical techniques are used to study this compound and its reactions?

A14: Various techniques are employed, including:* IR Spectroscopy: To identify adsorbed species and study surface reactions. [, ]* Mass Spectrometry: To identify reaction products and intermediates. [, , ]* NMR Spectroscopy: To study monomer-dimer equilibria, reaction kinetics, and identify reaction products. [, , , ]* Electron Spin Resonance (ESR) Spectroscopy: To detect and characterize radical species formed during reactions involving this compound. [, , , ]* High-Performance Liquid Chromatography (HPLC) coupled with EPR or mass spectrometry: To separate and identify this compound adducts with biological molecules. []

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